[5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate
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Overview
Description
[5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[97001,305,10014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes multiple functional groups such as acetyl, hydroxy, and epoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. One common approach involves the acetylation of hexopyranosyl derivatives, followed by the introduction of epoxy and hydroxy groups through specific reaction conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions include ketones, aldehydes, diols, and various substituted derivatives, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
[5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose
Uniqueness
[5-Acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical reactivity and potential applications. Its epoxy and hydroxy groups, in particular, provide unique opportunities for chemical modifications and interactions that are not present in similar compounds.
Properties
Molecular Formula |
C34H48O11 |
---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
[5-acetyloxy-6-[[18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C34H48O11/c1-17-27(42-18(2)35)28(39-6)29(43-19(3)36)30(41-17)44-22-7-10-31(4)21(14-22)15-25-34(45-25)24(31)9-11-32(5)23(8-12-33(32,34)38)20-13-26(37)40-16-20/h13,17,21-25,27-30,38H,7-12,14-16H2,1-6H3 |
InChI Key |
MSVNFIDZTSECPU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)OC(=O)C |
Synonyms |
acetyl-tanghinin acetyltanghinin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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